

In-Depth Technical Guide: Foundational Research on the Biological Activity of SJ000291942

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Compound of Interest		
Compound Name:	SJ000291942	
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This document provides a comprehensive technical overview of the foundational biological activity of the small molecule **SJ000291942**. It summarizes key quantitative data, details experimental methodologies for core assays, and visually represents the compound's mechanism of action and associated experimental workflows.

Core Biological Activity: Activation of the Canonical BMP Signaling Pathway

SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. [1][2][3][4] BMPs are a group of signaling proteins belonging to the Transforming Growth Factor-beta (TGF- β) superfamily, which are crucial for embryonic development and tissue homeostasis. [1] **SJ000291942** was identified through a high-throughput screening of approximately 600,000 small molecules and was subsequently termed a "ventromorphin" due to its potent ability to ventralize zebrafish embryos, a classic phenotype associated with enhanced BMP signaling. [1][3]

The mechanism of action involves the activation of the canonical BMP pathway, leading to the rapid phosphorylation of the downstream effector proteins SMAD1/5/8.[1][4] In cell-based assays, **SJ000291942** induces maximal phosphorylation of SMAD1/5/8 within one hour of



treatment.[1][4] This activation of the BMP cascade has been shown to drive the differentiation of C2C12 myoblasts towards an osteoblast lineage, a hallmark of BMP pathway activity.[1]

Quantitative Data Summary

The biological activity of **SJ000291942** has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of \$J000291942

Assay System	Parameter	Result
C33A-2D2 cell-based luciferase assay	EC50	<1 μΜ
C33A-2D2 cell SMAD1/5/8 phosphorylation	Time to maximal activation	1 hour[1][4]

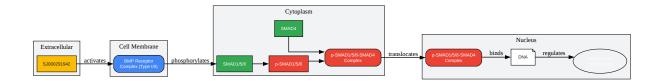
Table 2: In Vivo and Cellular Effects of SJ000291942

Model System	Assay	Key Finding
Zebrafish Embryos	Phenotypic Analysis	Causes severe ventralization, consistent with increased BMP signaling.[1][4]
Zebrafish Embryos	Gene Expression	Increases expression of BMP target genes bmp2b and szl.[1]
C2C12 Myoblasts	Differentiation Assay	Induces differentiation into osteoblasts.[1]
C2C12 Myoblasts	Gene Expression Signature	Treatment with 25µM SJ000291942 aligns with low dose (10ng) BMP4 treatment. [1]



Signaling Pathway and Experimental Workflows Canonical BMP Signaling Pathway Activated by SJ000291942

SJ000291942 activates the canonical BMP signaling cascade. This process begins with the activation of BMP receptors at the cell surface, leading to the phosphorylation of receptor-regulated SMADs (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of BMP target genes.



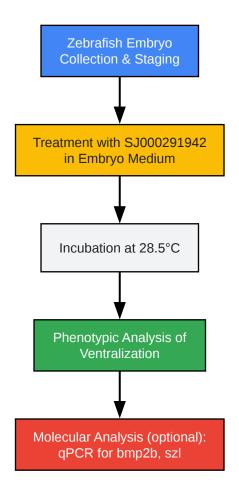
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Canonical BMP signaling pathway activated by \$J000291942.

Experimental Workflow: Zebrafish Ventralization Assay

This in vivo assay provides a phenotypic readout of BMP pathway activation during embryonic development.





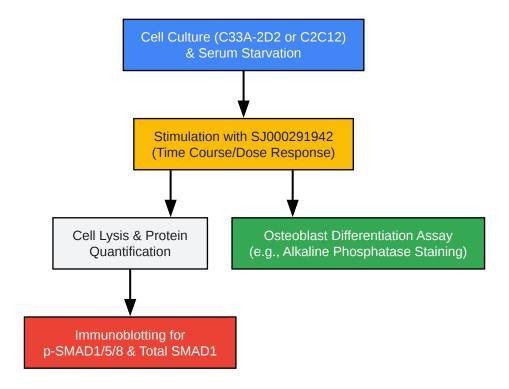
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Workflow for assessing ventralization in zebrafish embryos.

Experimental Workflow: In Vitro Validation

A series of in vitro experiments in cell lines such as C33A-2D2 and C2C12 are used to confirm the mechanism and downstream effects of **SJ000291942**.





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Workflow for the in vitro characterization of **SJ000291942**.

Experimental Protocols Zebrafish Ventralization Assay

- Embryo Handling: Wild-type zebrafish embryos are collected post-fertilization and raised at 28.5°C in standard embryo medium.
- Compound Administration: At the 2-4 cell stage, embryos are dechorionated and placed in 6-well plates containing embryo medium with varying concentrations of SJ000291942 (or DMSO as a vehicle control).
- Phenotypic Scoring: Embryos are observed at 24-30 hours post-fertilization and scored for developmental phenotypes indicative of ventralization (e.g., reduced eye size, expanded ventral tail fin).
- Whole-Mount in Situ Hybridization: To analyze gene expression, embryos are fixed at the shield stage (6 hpf) in 4% paraformaldehyde and processed for whole-mount in situ hybridization using probes for BMP target genes like szl and bmp2b.



Cell Culture and Immunoblotting for p-SMAD1/5/8

- Cell Lines and Culture: C33A-2D2 cells are maintained in DMEM supplemented with 10%
 FBS and 1% penicillin/streptomycin. C2C12 myoblasts are cultured in DMEM with 10% FBS.
- Compound Stimulation: For phosphorylation studies, cells are seeded in 6-well plates, grown to 80-90% confluency, and serum-starved overnight. The cells are then treated with \$\mathbb{S}\$J000291942 at the desired concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Lysate Preparation: Following stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Immunoblotting: 20-30 μg of total protein per sample is resolved by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk in TBST. The membrane is incubated overnight at 4°C with primary antibodies against phospho-SMAD1/5/8 and a loading control (e.g., total SMAD1 or β-actin). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the signal is detected using an ECL substrate.

C2C12 Osteoblast Differentiation Assay

- Assay Setup: C2C12 cells are seeded in 24-well plates and grown to confluency. The growth medium is then replaced with a differentiation medium (DMEM with 2% FBS) containing SJ000291942 or BMP4 as a positive control.
- Alkaline Phosphatase (ALP) Staining: After 3-5 days of treatment, the cells are fixed and stained for ALP activity, an early marker of osteoblast differentiation, using a solution containing nitro-blue tetrazolium (NBT) and 5-bromo-4-chloro-3'-indolyphosphate (BCIP).
 The degree of blue staining indicates the extent of osteogenic differentiation.

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